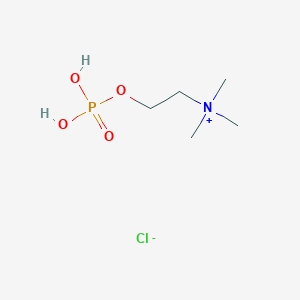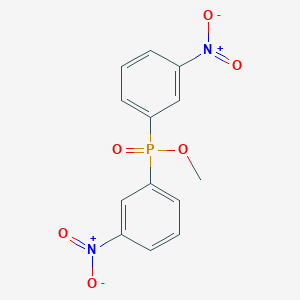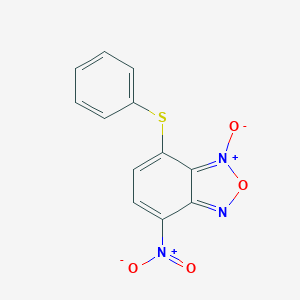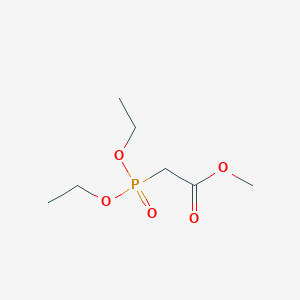
Sodium 2-chloroethanesulfonate monohydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-chloroethanesulfonate monohydrate: is a chemical compound with the molecular formula ClCH2CH2SO3Na · H2OThis compound is a white crystalline solid that is highly soluble in water and has a melting point of 292°C (dec.) .
Mechanism of Action
Target of Action
Sodium 2-chloroethanesulfonate monohydrate is primarily used as a sulfoethylating agent . The primary targets of this compound are molecules that can undergo sulfoethylation, such as cellulose .
Mode of Action
The compound interacts with its targets through a process called sulfoethylation . In this process, the this compound molecule donates a sulfoethyl group to the target molecule, altering its chemical structure .
Biochemical Pathways
For instance, when cellulose is sulfoethylated, it can alter the properties of cellulose, affecting its solubility and reactivity .
Result of Action
The result of this compound’s action is the sulfoethylation of its target molecules. This can lead to changes in the chemical and physical properties of the target molecules. For example, sulfoethylation of cellulose can increase its solubility and reactivity .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the rate and extent of sulfoethylation. Additionally, temperature and pressure can also influence the compound’s stability and efficacy .
Biochemical Analysis
Biochemical Properties
It is known to be a strong alkali and has corrosive properties . It is often used as an organic synthesis and organic chemistry reagent
Cellular Effects
Given its corrosive nature, it may have significant effects on cell function
Molecular Mechanism
It is known to be involved in sulfoethylation reactions
Temporal Effects in Laboratory Settings
It is known to be a stable compound with a melting point of 292°C
Preparation Methods
Synthetic Routes and Reaction Conditions: : Sodium 2-chloroethanesulfonate monohydrate can be synthesized through the reaction of 2-chloroethanesulfonic acid with sodium hydroxide. The reaction typically occurs in an aqueous medium, and the product is then crystallized to obtain the monohydrate form .
Industrial Production Methods: : In industrial settings, the production of this compound involves the chlorination of ethane sulfonic acid followed by neutralization with sodium hydroxide. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: : Sodium 2-chloroethanesulfonate monohydrate undergoes various chemical reactions, including substitution and sulfoethylation reactions .
Common Reagents and Conditions
Substitution Reactions: This compound can react with nucleophiles such as amines and thiols under mild conditions to form substituted products.
Sulfoethylation Reactions: It is commonly used as a sulfoethylating agent in the preparation of sulfoethyl cellulose.
Major Products Formed
Substitution Products: Depending on the nucleophile used, the major products can include sulfonated amines or thiols.
Sulfoethylated Cellulose: When used as a sulfoethylating agent, it forms sulfoethyl cellulose, which has applications in various industries.
Scientific Research Applications
Chemistry: : Sodium 2-chloroethanesulfonate monohydrate is used as a reagent in organic synthesis, particularly in the preparation of sulfoethylated compounds .
Biology and Medicine: : In biological research, it is used to modify biomolecules, such as proteins and nucleic acids, to study their functions and interactions .
Industry: : This compound is used in the production of sulfoethyl cellulose, which is employed as a thickening agent in various industrial applications, including wastewater treatment .
Comparison with Similar Compounds
Similar Compounds
Sodium 2-bromoethanesulfonate: Similar in structure but contains a bromine atom instead of chlorine.
Sodium 2-mercaptoethanesulfonate: Contains a thiol group instead of a chloro group.
Sodium methanesulfonate: Contains a methyl group instead of an ethyl group.
Uniqueness: : Sodium 2-chloroethanesulfonate monohydrate is unique due to its specific reactivity as a sulfoethylating agent, which makes it particularly useful in the synthesis of sulfoethylated compounds and in modifying biomolecules .
Properties
CAS No. |
15484-44-3 |
|---|---|
Molecular Formula |
C2H4ClNaO3S |
Molecular Weight |
166.56 g/mol |
IUPAC Name |
sodium;2-chloroethanesulfonate |
InChI |
InChI=1S/C2H5ClO3S.Na/c3-1-2-7(4,5)6;/h1-2H2,(H,4,5,6);/q;+1/p-1 |
InChI Key |
BVIXLMYIFZGRBH-UHFFFAOYSA-M |
SMILES |
C(CCl)S(=O)(=O)[O-].O.[Na+] |
Canonical SMILES |
C(CCl)S(=O)(=O)[O-].[Na+] |
| 15484-44-3 | |
Pictograms |
Irritant |
Origin of Product |
United States |
Q1: What is the role of sodium 2-chloroethanesulfonate monohydrate in the synthesis of Fatty Alcohol Polyoxyethylene Ether Sulfonate (AESO)?
A1: this compound acts as a sulfonating agent in the synthesis of AESO []. It reacts with sodium polyehoxylated coconut fatty alcoholate, introducing a sulfonate group to the fatty alcohol polyoxyethylene ether (AEO-5) molecule. This sulfonation step is crucial for enhancing the surfactant properties of AESO, particularly its thermal stability and salt resistance.
Q2: How does the molar ratio of this compound affect the synthesis of AESO?
A2: The research indicates that the molar ratio of this compound to sodium polyehoxylated coconut fatty alcoholate significantly impacts the yield of AESO []. The study identified an optimal molar ratio of 1.2 for achieving the highest AESO yield. This suggests that an excess of the sulfonating agent is necessary to drive the reaction towards completion and maximize the desired product formation.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![5,7-dimethoxy-2-(4-methoxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B91670.png)






